Quingestanol

progestational activity contraceptive efficacy comparative pharmacology

Quingestanol (CAS 10592-65-1) is a steroidal progestin prodrug of norethisterone, offering a unique research tool with distinct pharmacokinetic properties compared to its parent compound and other 19-nortestosterone progestins. Its well-characterized dual-pathway metabolic conversion makes it an ideal model for prodrug activation studies. With documented neutral metabolic effects on lipid profiles, it serves as a critical comparator for specialized research programs. Secure this high-purity compound for your next study.

Molecular Formula C25H34O2
Molecular Weight 366.5 g/mol
CAS No. 10592-65-1
Cat. No. B080394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuingestanol
CAS10592-65-1
Synonymsquingestanol
quingestanol acetate
Molecular FormulaC25H34O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5
InChIInChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1
InChIKeyPCJFRMOEZQQSAX-AIOSZGMZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quingestanol (CAS 10592-65-1) Procurement Guide: Steroidal Progestin and Norethisterone Prodrug


Quingestanol (CAS 10592-65-1), also known as norethisterone 3-cyclopentyl enol ether, is a steroidal progestin belonging to the 19-nortestosterone group. The compound itself was never marketed as a pharmaceutical drug; rather, its acylated derivative, quingestanol acetate, has been developed and clinically utilized as a contraceptive agent [1]. Quingestanol functions as a prodrug of norethisterone (norethindrone), undergoing metabolic conversion to the active progestin in vivo [2]. This prodrug design imparts distinct pharmacokinetic properties relative to direct norethisterone administration. Quingestanol acetate was patented in 1963 and introduced for medical use in 1972, marketed under brand names including Demovis and Pilomin [3]. For research procurement purposes, understanding the compound's relationship to quingestanol acetate is essential, as the two entities are distinct in CAS registry, molecular structure, and intended application context [4].

Why Quingestanol Cannot Be Simply Substituted with Other 19-Nortestosterone Progestins


Within the 19-nortestosterone progestin class, compounds exhibit substantial heterogeneity in pharmacokinetic behavior, metabolic conversion pathways, and resultant pharmacodynamic profiles that preclude generic interchangeability. Quingestanol, as the 3-cyclopentyl enol ether of norethisterone, represents a deliberately designed prodrug with distinct absorption characteristics and metabolic fate compared to both its parent compound norethisterone and other in-class progestins such as norgestrel or lynestrenol [1]. Comparative pharmacological studies have demonstrated that quingestanol acetate exhibits statistically significant differences in progestational activity profiles relative to five other progestational molecules, including chlormadinone acetate, norgestrel, progesterone, norethisterone acetate, and lynestrenol [2]. Furthermore, the prodrug design confers altered androgenic and estrogenic activity balances compared to the parent compound [3]. These documented differences in biological activity, metabolic processing, and clinical efficacy metrics underscore why procurement decisions for research applications require compound-specific evidence rather than class-level assumptions.

Quingestanol Acetate Comparative Performance Data: Quantitative Evidence for Research Procurement


Quingestanol Acetate vs. Five Progestins: Statistically Significant Differentiation in Progestational and Contraceptive Activity

A comparative study directly evaluated the progestomimetic and contraceptive activities of quingestanol acetate against five other progestational molecules: chlormadinone acetate, norgestrel, progesterone, norethisterone acetate, and lynestrol. The authors reported that quingestanol acetate demonstrated marked statistical differences from all five comparator compounds in the experimental assays conducted [1]. The study emphasized that therapeutic efficacy of contraceptive agents cannot be judged solely by ingredient weight, and that the physiological activity-to-weight relationship constitutes a critical differentiating factor among progestins [1].

progestational activity contraceptive efficacy comparative pharmacology

Endometrial Secretory Transformation: 2-Fold Greater Potency of Quingestanol Acetate Relative to Parent Compound Norethisterone

In a comprehensive biological profiling study, quingestanol acetate (designated ENTACP) was directly compared to its parent compound with respect to progestational activity measured by endometrial secretory transformation. The study reported that ENTACP was twice as effective in producing secretory changes of the endometrium as its parent compound [1]. Additionally, ENTACP was approximately 1.5 times as effective as its parent compound in stimulating accessory reproductive organs during daily administration [1].

endometrial activity potency comparison prodrug pharmacology

Lipid Metabolic Profile: Quingestanol Acetate Demonstrates Neutral Effect on Fasting Plasma Cholesterol and Triglycerides at Contraceptive Dosing

A clinical study evaluated the effects of quingestanol acetate (300 µg per day) on lipid parameters in two groups of 10 women treated continuously for 6 and 12 months respectively. Serial measurements revealed that fasting plasma triglyceride was either unchanged or slightly lowered, and fasting plasma cholesterol was unaltered throughout the treatment period [1]. Additionally, a battery of triglyceride-clearing factor enzymes, including post-heparin lipolytic activity, monoglyceride hydrolase, and triglyceride lipase, showed insubstantial changes on therapy [1]. This metabolic profile contrasts with other progestins that may adversely affect lipid parameters—a known differentiating factor in progestin selection for research applications where metabolic neutrality is relevant [2].

lipid metabolism cardiovascular safety progestin comparison

Once-Monthly Contraceptive Regimen: Quinestrol-Quingestanol Acetate Combination Achieves Pearl Index of 0.8 per 100 Woman-Years with Extended Dosing Interval

A clinical study evaluated the combination of quinestrol (a long-acting estrogen) and quingestanol acetate administered once every 28 days to 256 healthy fertile women across 5,804 cycles (average 23 cycles per patient). The regimen achieved 4 drug-failure pregnancies, corresponding to a Pearl Index of 0.8 per 100 woman-years [1]. An earlier study of the same combination in 256 women over 2,610 cycles reported cycle control as good, with normal menses usually beginning 6 to 14 days after administration, and side effects similar to those reported for other estrogen-progestin oral contraceptives [2]. The once-monthly dosing interval represents a distinct regimen design enabled by the long-acting pharmacokinetic properties of both components [3].

contraceptive efficacy extended regimen clinical trial

Postcoital Contraception Method: Quingestanol Acetate Patent Claims Efficacy at 0.5-1.0 mg Single Dose Within 24 Hours

US Patent US3660574A describes a method for controlling fertility employing quingestanol acetate as the sole active ingredient administered orally within 24 hours after coitus. The patent claims that a single dose ranging from approximately 0.5 mg to 1.0 mg (with a preferred range of 0.5 mg to 0.8 mg) substantially reduces the incidence of pregnancy in fertile women of child-bearing age [1]. This postcoital application represents a distinct therapeutic use case for quingestanol acetate that differs from the continuous daily low-dose (300 µg) contraceptive regimen evaluated in other studies [2]. The patent documentation establishes a specific dosing window and efficacy claim for this application modality [1].

postcoital contraception emergency contraception dose optimization

Prodrug Metabolic Pathway: Quingestanol Acetate Demonstrates Dual-Pathway Biotransformation Distinct from Direct Norethisterone Administration

Metabolic studies in women demonstrated that quingestanol acetate undergoes initial biotransformation via two distinct pathways following oral administration. The composition of radioactive steroids in plasma indicated conversion to both quingestanol (via deacetylation) and norethindrone acetate (via O-dealkylation), with both intermediates subsequently converted to the active progestin norethindrone [1]. This dual-pathway metabolic processing distinguishes quingestanol acetate from direct norethindrone/norethisterone administration and may contribute to the observed differences in potency and activity profile. Additionally, studies in rats indicated that oral administration of quingestanol acetate was not followed by significant storage of steroid material in body fat, suggesting a favorable distribution profile [2].

prodrug metabolism pharmacokinetics bioavailability

Quingestanol and Quingestanol Acetate: Research Application Scenarios Based on Quantitative Evidence


Comparative Progestin Pharmacology Studies Requiring Documented Differentiation from Class Members

For research programs investigating structure-activity relationships among 19-nortestosterone progestins, quingestanol acetate provides a uniquely characterized comparator. The documented statistically significant differences in progestational and contraceptive activity relative to five other progestins (chlormadinone acetate, norgestrel, progesterone, norethisterone acetate, lynestrol) establish this compound as a distinct pharmacological entity rather than a class-representative agent [1]. The 2-fold enhanced endometrial potency relative to its parent compound norethisterone further supports its utility in mechanistic studies of prodrug-mediated activity modulation [2].

Prodrug Metabolism and Pharmacokinetic Modeling Research

Quingestanol acetate serves as an instructive model compound for prodrug research, featuring a well-characterized dual-pathway metabolic conversion process. The documented biotransformation via both deacetylation (to quingestanol) and O-dealkylation (to norethindrone acetate), with both intermediates ultimately yielding norethindrone, provides a defined system for studying sequential prodrug activation [3]. The absence of significant body fat storage in preclinical models [4] offers additional pharmacokinetic parameters for distribution modeling.

Extended-Regimen Contraceptive Formulation Development

The once-monthly contraceptive combination of quinestrol and quingestanol acetate, with a documented Pearl Index of 0.8 per 100 woman-years across 5,804 cycles [5], represents a validated extended-dosing paradigm. This application scenario is relevant for research programs developing long-acting oral contraceptive formulations or exploring reduced-frequency dosing strategies. The 28-day dosing interval, supported by the long-acting pharmacokinetic properties of both components [6], provides a benchmark for comparative evaluation of novel extended-regimen candidates.

Lipid-Neutral Progestin Reference Standard for Metabolic Studies

For research evaluating the metabolic effects of progestins on lipid parameters, quingestanol acetate provides a documented neutral baseline. Clinical data demonstrating unchanged fasting plasma cholesterol and either unchanged or slightly lowered triglycerides at continuous 300 µg/day dosing for up to 12 months [7] establish this compound as a comparator with minimal lipid interference. This profile is particularly relevant for studies examining the independent contributions of estrogenic and progestational components to metabolic outcomes, or for research requiring progestin activity with minimal confounding metabolic variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quingestanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.